molecular formula C14H24N2O4 B13211189 5-(Azetidin-1-yl)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid

5-(Azetidin-1-yl)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid

Cat. No.: B13211189
M. Wt: 284.35 g/mol
InChI Key: FMIUGFOLLFLHLB-UHFFFAOYSA-N
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Description

5-(Azetidin-1-yl)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid is a complex organic compound that features both azetidine and piperidine rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-1-yl)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid typically involves multi-step organic synthesis. The process may start with the formation of the piperidine ring, followed by the introduction of the azetidine ring. Protecting groups such as tert-butoxycarbonyl (Boc) are often used to protect amine functionalities during the synthesis.

Industrial Production Methods

Industrial production methods for such compounds would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring that the processes are cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions could be used to modify the azetidine ring.

    Substitution: Nucleophilic substitution reactions may occur at various positions on the rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.

Scientific Research Applications

5-(Azetidin-1-yl)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways involving azetidine and piperidine derivatives.

    Medicine: Possible development as a pharmaceutical agent due to its unique structure.

    Industry: Use in the production of specialized chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with azetidine and piperidine rings can interact with various enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(Azetidin-1-yl)piperidine-3-carboxylic acid: Lacks the Boc protecting group.

    1-[(tert-Butoxy)carbonyl]piperidine-3-carboxylic acid: Lacks the azetidine ring.

Uniqueness

The presence of both azetidine and piperidine rings, along with the Boc protecting group, makes 5-(Azetidin-1-yl)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid unique. This combination of features may confer specific biological activities or chemical reactivity that is not seen in simpler compounds.

Properties

Molecular Formula

C14H24N2O4

Molecular Weight

284.35 g/mol

IUPAC Name

5-(azetidin-1-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C14H24N2O4/c1-14(2,3)20-13(19)16-8-10(12(17)18)7-11(9-16)15-5-4-6-15/h10-11H,4-9H2,1-3H3,(H,17,18)

InChI Key

FMIUGFOLLFLHLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)N2CCC2)C(=O)O

Origin of Product

United States

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